molecular formula C34H37NO9 B6289855 Fmoc-L-Glu(OtBu)-MPPA CAS No. 864876-95-9

Fmoc-L-Glu(OtBu)-MPPA

Cat. No. B6289855
CAS RN: 864876-95-9
M. Wt: 603.7 g/mol
InChI Key: RUXPCIYWXLZUEK-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-L-Glu(OtBu)-MPPA” is a Fmoc derivative with an N-substituted tert-butyl ester molecule . It is a standard reagent for coupling glutamic acid into peptide sequences . After condensation of the side-chain carboxy with an appropriate amine or alcohol, the γ-amino and carboxy functions can be selectively unmasked .


Synthesis Analysis

The synthesis of “this compound” involves several steps . L-glutamic acid reacts with trimethyl chloromethyl carbonate to form L-glutamic acid trimethyl chloromethyl carbonate. This compound then reacts with tert-butanol to form Fmoc-L-glutamic acid-O-tert-butyl ester . The product is then crystallized and dried to obtain Fmoc-L-glutamic acid-O-tert-butyl ester monohydrate .


Molecular Structure Analysis

The molecular structure of “this compound” has been described with experimental and DFT techniques . The topological analysis of the compound was done to ensure that self-assembled forces (weak non-bonded contacts) existed between the chemical functionalities (carbonyl, amine, carboxylic acid, & hydroxyl) in the solution phases .


Chemical Reactions Analysis

“this compound” is widely used in peptide synthesis for the protection of amine groups . It is the standard reagent for coupling glutamic acid into peptide sequences . The chemical reactivity has been discussed in terms of Molecular electrostatic potential, FMOs, and Fukui function analyses .


Physical And Chemical Properties Analysis

“this compound” is a white to slight yellow to beige powder . It has poor solubility in water and is insoluble in petroleum ether, but soluble in ethyl acetate, acetic acid, and N,N-dimethylformamide .

Scientific Research Applications

Fmoc-L-Glu(OtBu)-MPPA is used in a variety of scientific research applications. It has been used as a substrate in enzymatic reactions, as a ligand in protein binding assays, and as a model peptide for studying protein folding and stability. It has also been used in drug delivery systems and as a model peptide for studying peptide-receptor interactions.

Mechanism of Action

Target of Action

Fmoc-L-Glu(OtBu)-MPPA is a synthetic compound used in peptide synthesis . The primary target of this compound is the peptide chain that is being synthesized . It serves as a building block in the formation of peptides, specifically those containing the glutamyl unit .

Mode of Action

The compound works by protecting the amino acid during peptide synthesis . It is a selectively protected building block that, after condensation with an appropriate amine or alcohol, can have its γ-amino and carboxy functions selectively unmasked . This facilitates the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are those related to peptide synthesis . The compound is incorporated into the peptide chain during synthesis, and its protective groups are removed at the appropriate stage to allow for the continuation of the peptide chain .

Pharmacokinetics

Its bioavailability is more pertinent in the context of its solubility in organic solvents such as dimethyl sulfoxide (DMSO) or methanol, which are commonly used in peptide synthesis .

Result of Action

The result of the action of this compound is the successful incorporation of the glutamyl unit into the peptide chain . This contributes to the overall structure and function of the synthesized peptide.

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of its incorporation into the peptide chain . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Advantages and Limitations for Lab Experiments

Fmoc-L-Glu(OtBu)-MPPA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. Another advantage is that it is a versatile compound, with a wide range of applications in research and medicine. A limitation is that it is not suitable for long-term storage, as it can degrade over time.

Future Directions

There are a number of potential future directions for research involving Fmoc-L-Glu(OtBu)-MPPA. These include further studies into its biochemical and physiological effects, as well as its potential applications in drug delivery systems and peptide-receptor interactions. Additionally, further research could be conducted into its ability to inhibit enzymes and modulate the activity of proteins. Finally, further studies could be conducted into its potential use as a model peptide for studying protein folding and stability.
Conclusion
In conclusion, this compound is a versatile peptide-based compound with a wide range of applications in the scientific and medical fields. This paper has discussed the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

Synthesis Methods

Fmoc-L-Glu(OtBu)-MPPA is synthesized using a method known as solid-phase peptide synthesis (SPPS). In this method, the peptide is built up from the C-terminus to the N-terminus on a solid support, such as a polystyrene resin. The Fmoc group is used as a protecting group to prevent the amino acid from reacting with other molecules. The OtBu group is used as an activating group to promote the formation of peptide bonds between amino acids. The MPPA group is used as a linker to attach the peptide to the solid support.

Biochemical Analysis

Biochemical Properties

Fmoc-L-Glu(OtBu)-MPPA plays a significant role in biochemical reactions. It is used as a building block in the synthesis of peptides . The compound interacts with various enzymes and proteins during these reactions. For instance, it has been used in the synthesis of novel dual agonists, highlighting its application in developing treatments for metabolic disorders .

Cellular Effects

The effects of this compound on cells are primarily observed in its role in peptide synthesis. It has been shown to bind to semaglutide with high affinity, and it can be used to study the function of semaglutide in the cell . It influences cell function by participating in the synthesis of peptides that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other biomolecules. It is involved in the synthesis of peptides, where it forms bonds with other amino acids to create peptide chains . These chains can then interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is stable and does not degrade easily, making it suitable for long-term studies

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes that facilitate the formation of peptide bonds. Detailed information about its effects on metabolic flux or metabolite levels is not currently available.

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins during its involvement in peptide synthesis .

Subcellular Localization

Given its role in peptide synthesis, it is likely to be found in the cytoplasm where protein synthesis occurs

properties

IUPAC Name

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37NO9/c1-34(2,3)44-31(38)17-16-29(32(39)42-20-22-12-14-23(15-13-22)41-19-18-30(36)37)35-33(40)43-21-28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h4-15,28-29H,16-21H2,1-3H3,(H,35,40)(H,36,37)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXPCIYWXLZUEK-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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